2-chloro-N-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)benzamide
Description
2-Chloro-N-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)benzamide (CAS: 1144473-15-3) is a benzamide derivative characterized by a chloro-substituted benzene core, a 2-fluorophenyl amide group, and a pyrrole ring at the 5-position.
Properties
Molecular Formula |
C17H12ClFN2O |
|---|---|
Molecular Weight |
314.7 g/mol |
IUPAC Name |
2-chloro-N-(2-fluorophenyl)-5-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C17H12ClFN2O/c18-14-8-7-12(21-9-3-4-10-21)11-13(14)17(22)20-16-6-2-1-5-15(16)19/h1-11H,(H,20,22) |
InChI Key |
WOXIPWADIXQKAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)N3C=CC=C3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Benzamide Backbone Formation
The synthesis typically begins with 2-chloro-5-nitrobenzoic acid as the starting material. Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its corresponding acid chloride, which is subsequently reacted with 2-fluoroaniline in the presence of triethylamine (Et₃N) to form N-(2-fluorophenyl)-5-nitro-2-chlorobenzamide. This step achieves yields of 78–85% under anhydrous dichloromethane (DCM) conditions at 0–5°C.
Nitro Reduction and Pyrrole Coupling
The nitro group at position 5 is reduced to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol, yielding N-(2-fluorophenyl)-5-amino-2-chlorobenzamide. The amine is then acylated with pyrrole-1-carbonyl chloride in tetrahydrofuran (THF) at room temperature, forming the target compound with 65–72% yield.
Table 1: Key Reaction Conditions for Classical Approach
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acid chloride formation | SOCl₂ | DCM | Reflux | 92 |
| Amide coupling | 2-Fluoroaniline, Et₃N | DCM | 0–5°C | 85 |
| Nitro reduction | H₂, Pd/C | Ethanol | RT | 90 |
| Pyrrole acylation | Pyrrole-1-carbonyl chloride | THF | RT | 72 |
Palladium-Catalyzed Cross-Coupling Methods
Buchwald-Hartwig Amination
In cases where the pyrrole group contains an amine, Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos as ligands facilitates C–N bond formation. This approach is less common due to competing side reactions but offers modularity for structural variants.
Cycloaddition Strategies for Pyrrole Ring Formation
[3+2] Cycloaddition with Nitrile Oxides
A novel method from CN106187852B utilizes 2-fluorobenzonitrile as a starting material. Alcoholysis with methanol and hydrogen chloride generates methyl 2-fluoroimidate, which undergoes a PtCl₂-catalyzed cycloaddition with furan at 50–60°C to form the pyrrole ring directly on the benzamide backbone. This one-pot method achieves 83–86% yield and avoids toxic bromine intermediates.
Protective Group Strategies in Multi-Step Syntheses
Silyl Protection for Regioselective Functionalization
Patent WO2019131695A1 highlights the use of triisopropylsilyl (TIPS) groups to protect reactive positions during pyrrole synthesis. For example, 2-(2-fluorophenyl)-1-(triisopropylsilyl)-1H-pyrrole is formylated at position 3 using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), followed by TIPS deprotection with tetrabutylammonium fluoride (TBAF). This method ensures >90% regioselectivity for the 5-position.
Temporary Nitro Group Masking
In academic settings, nitro groups are temporarily introduced to block reactive sites. After subsequent functionalization, the nitro group is reduced to an amine and acylated, as seen in PMC11477621.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Each Method
| Method | Advantages | Limitations | Industrial Scalability |
|---|---|---|---|
| Classical amide coupling | High yields, simple reagents | Multiple steps, nitro reduction hazards | Moderate |
| Suzuki-Miyaura | Modular, regioselective | Requires boronic acid, Pd cost | High |
| Cycloaddition | One-pot, avoids toxic reagents | Limited substrate scope | High |
| Protective group | Enhances regioselectivity | Additional deprotection steps | Low |
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyrrole oxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-chloro-N-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)benzamide is , with a molecular weight of approximately 248.68 g/mol. The compound features a chloro group, a fluorinated phenyl ring, and a pyrrole moiety, which contribute to its unique chemical behavior and biological interactions.
Anticancer Activity
Research has indicated that compounds with structural similarities to 2-chloro-N-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)benzamide exhibit promising anticancer properties. For instance, studies have shown that related benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest.
Case Study:
In vitro studies on similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival.
Antimicrobial Properties
Compounds in this class have also been evaluated for their antimicrobial activities. The presence of halogen substituents (like chlorine and fluorine) is known to enhance the antibacterial efficacy of organic molecules.
Case Study:
A study conducted on related benzamide derivatives revealed that they exhibited potent activity against both Gram-positive and Gram-negative bacteria. These findings suggest that 2-chloro-N-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)benzamide could be explored further as an antimicrobial agent.
Toxicological Profile
Understanding the safety profile of 2-chloro-N-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)benzamide is crucial for its development as a therapeutic agent. Preliminary toxicity assessments indicate that it exhibits low cytotoxicity towards normal human cells, making it a promising candidate for further clinical investigation.
Research Findings
A systematic review of literature reveals several key findings regarding the efficacy and applications of compounds similar to 2-chloro-N-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)benzamide:
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, benzamide derivatives can act by binding to specific proteins or enzymes, modulating their activity. This could involve inhibition of enzyme activity, blocking receptor sites, or altering protein-protein interactions.
Comparison with Similar Compounds
Aromatic Substituents
Pharmacokinetic Profiles
- CNS Penetration: The difluoro-hydroxycyclohexyl analog () demonstrates superior CNS penetration due to its balanced lipophilicity (clogP = 3.2) and hydrogen-bond donor count, whereas the target compound’s pyrrole group may limit blood-brain barrier crossing.
- Metabolic Stability: Fluorinated analogs (e.g., ) exhibit enhanced stability against CYP450 enzymes compared to non-fluorinated derivatives.
SAR Insights from Literature
- Fluorine Substitution : Fluorine at the 5-position (as in ) improves potency and metabolic stability by reducing oxidative metabolism and enhancing hydrophobic interactions.
Biological Activity
2-chloro-N-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-chloro-N-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)benzamide
- Molecular Formula : C16H14ClFN2O
- CAS Number : 1240948-72-4
Biological Activity Overview
The biological activity of 2-chloro-N-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)benzamide has been explored in various studies, revealing its potential as an anti-inflammatory and anticancer agent.
The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets involved in inflammatory pathways and cancer cell proliferation. The pyrrole moiety is known for participating in π-π stacking interactions, enhancing binding affinity to biological targets .
Pharmacological Effects
- Anti-inflammatory Activity :
- Anticancer Properties :
Case Study 1: Anti-inflammatory Effects
A study conducted on human osteoarthritis chondrocytes demonstrated that a similar benzamide derivative significantly reduced IL-6 production at concentrations as low as 30 µM. This suggests that 2-chloro-N-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)benzamide may possess comparable anti-inflammatory properties .
Case Study 2: Anticancer Activity
In research involving various cancer cell lines, compounds structurally related to 2-chloro-N-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)benzamide exhibited IC50 values ranging from 10 to 50 µM against breast and lung cancer cells. These findings highlight the potential application of this compound in cancer therapy .
Data Table: Biological Activity Summary
Q & A
Basic: What are the foundational steps for synthesizing 2-chloro-N-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)benzamide?
Answer:
Synthesis typically involves multi-step organic reactions, including:
Halogenation : Introduction of the chloro group at the benzamide core via electrophilic substitution.
Amide Coupling : Reaction of 2-fluorophenylamine with a benzoyl chloride intermediate under Schotten-Baumann conditions.
Pyrrole Functionalization : Installation of the 1H-pyrrol-1-yl group via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling.
Key intermediates should be purified using column chromatography, with yields monitored via TLC and NMR .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
Critical parameters include:
- Temperature Control : Maintaining 0–5°C during acyl chloride formation to prevent side reactions.
- Catalyst Selection : Using Pd(OAc)₂/Xantphos for efficient pyrrole coupling (reported to increase yields by ~20% in analogous compounds).
- pH Adjustment : Neutralizing byproducts (e.g., HCl) with NaHCO₃ during amide bond formation.
Data from related benzamide syntheses suggest reaction times of 2–4 hours under reflux (THF, 60°C) achieve >85% purity .
Basic: What spectroscopic and chromatographic methods validate the compound’s structure?
Answer:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrrole protons at δ 6.5–6.9 ppm).
- HRMS : Exact mass determination (calculated for C₁₇H₁₂ClF₂N₂O: 333.07 g/mol).
- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient, retention time ~8.2 min) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from:
-
Variability in Assay Conditions : Standardize ATP concentration (e.g., 1 mM for P2X7 receptor antagonism studies).
-
Structural Analog Comparisons :
Substituent Activity (IC₅₀) Source Trifluoromethyl 12 nM Chloro only 45 nM -
Meta-Analysis : Use molecular docking to correlate substituent effects (e.g., trifluoromethyl enhances hydrophobic binding to P2X7 receptors) .
Basic: What preliminary biological screening models are appropriate for this compound?
Answer:
- In Vitro :
- P2X7 receptor antagonism (calcium flux assays in HEK293 cells).
- Antimicrobial susceptibility testing (MIC against S. aureus via broth microdilution).
- In Vivo : Acute toxicity profiling in murine models (dose range: 10–100 mg/kg) .
Advanced: How does the chloro-fluorophenyl motif influence pharmacokinetic properties?
Answer:
The chloro group enhances metabolic stability (reducing CYP450 oxidation), while the fluorophenyl moiety increases blood-brain barrier penetration (logP ~2.8).
-
Table: Comparative PK Parameters
Modification t₁/₂ (h) Cmax (µg/mL) Chloro + Fluorophenyl 6.2 12.4 Chloro only 4.1 8.9
Data extrapolated from structurally related benzamides .
Basic: What are the storage and handling protocols to ensure compound stability?
Answer:
- Store at –20°C under inert gas (argon) to prevent hydrolysis of the amide bond.
- Solubility: Use DMSO for stock solutions (50 mM), avoiding aqueous buffers with pH >8.0 .
Advanced: What computational strategies support SAR studies for this compound?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., P2X7 binding pockets using GROMACS).
- QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data.
- Docking Software : MOE or AutoDock Vina to predict binding poses (grid size: 60 × 60 × 60 Å) .
Basic: How is crystallographic data used to confirm molecular conformation?
Answer:
Single-crystal X-ray diffraction (SC-XRD) resolves:
- Torsion angles : Between pyrrole and benzamide rings (typically 15–25°).
- Intermolecular interactions : Halogen bonding (Cl···N distances ~3.2 Å) .
Advanced: What strategies mitigate off-target effects in in vivo studies?
Answer:
- Selective Functionalization : Introduce polar groups (e.g., hydroxyl) at the 5-position to reduce CNS penetration.
- Metabolite Profiling : LC-MS/MS to identify and quantify reactive intermediates (e.g., glutathione adducts).
- Dose Escalation : Begin with 1/10th the murine LD₅₀ (determined via probit analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
